molecular formula C21H30NOP B4885538 N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine

N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine

Cat. No. B4885538
M. Wt: 343.4 g/mol
InChI Key: XJQIGSCALQOCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, commonly known as BDPM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in cellular signaling pathways and have been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders.

Mechanism of Action

BDPM works by binding to the regulatory domain of N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, which prevents its activation and subsequent downstream signaling. This inhibition of N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine activity can lead to a decrease in cell proliferation, migration, and invasion, which are all hallmarks of cancer. Additionally, BDPM has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
Biochemical and Physiological Effects:
BDPM has been shown to have a selective inhibitory effect on N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, which can lead to a decrease in cell proliferation, migration, and invasion. Additionally, BDPM has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB. These effects make BDPM a promising candidate for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of BDPM is its selectivity for N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, which allows for specific targeting of this enzyme. Additionally, BDPM has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for in vivo studies. However, one limitation of BDPM is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for the research of BDPM. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce potential toxicity. Another direction is the evaluation of its efficacy in animal models of cancer and inflammatory diseases. Additionally, the development of BDPM derivatives with improved selectivity and potency could lead to the discovery of new therapeutic agents for these diseases.

Scientific Research Applications

BDPM has been extensively studied for its potential use as a selective inhibitor of N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine. N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine is a family of enzymes that play a crucial role in cellular signaling pathways and have been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders. By inhibiting N-butyl-N-[(diphenylphosphoryl)methyl]-1-butanamine, BDPM has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

N-butyl-N-(diphenylphosphorylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NOP/c1-3-5-17-22(18-6-4-2)19-24(23,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,3-6,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQIGSCALQOCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(diphenylphosphorylmethyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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